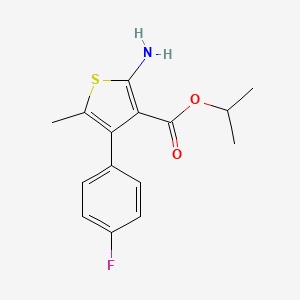
Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a thiophene derivative. Thiophenes are aromatic compounds that contain a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains an amino group (NH2), a carboxylate group (COO-), and a fluorophenyl group (C6H4F), which could influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by its functional groups. The presence of the thiophene ring, the amino group, the carboxylate group, and the fluorophenyl group would all contribute to its overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate and amino groups could make it more soluble in polar solvents . The aromatic thiophene ring could contribute to its stability and possibly its color .Applications De Recherche Scientifique
Proteolysis Targeting Chimeras (PROTACs)
This compound has been explored for its potential as a selective degrader of histone deacetylase-3 (HDAC3), which is significant in the design of PROTACs . PROTACs are a promising technology for modifying proteins of interest through protein degradation. The compound was synthesized and characterized, showing an IC50 of 3.4 µM against HDAC3, although it did not show degradation for the targeted HDACs .
Anti-inflammatory Applications
The structural analogs of this compound, particularly those with a pyrimidine core, have been studied for their anti-inflammatory activities . These studies focus on the synthesis of derivatives and their inhibitory effects against immune-induced nitric oxide generation, which is a key mediator in inflammation .
Anticancer Therapeutics
Compounds with similar structures have been identified as potential anticancer therapeutics. They work by inhibiting the activity of HDAC isoforms, which play a crucial role in the regulation of gene expression and cell proliferation. Dysregulation of HDACs has been implicated in various cancers, and inhibitors like the one could provide therapeutic benefits .
Pharmacological Effects
The compound’s framework is related to that of pyrimidines, which are known to exhibit a range of pharmacological effects. These include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. Research into the compound’s derivatives could lead to the development of new drugs with these effects .
Epigenetic Regulation
Due to its influence on HDAC3, the compound may affect epigenetic regulation. HDACs are involved in removing acetyl groups from histone lysine residues, which is a key process in the regulation of gene expression. Modulating HDAC activity can have profound implications for gene expression patterns and disease treatment .
Biological Potential of Indole Derivatives
While not directly related to the compound , research on indole derivatives, which share some structural similarities, has shown diverse biological and clinical applications. This suggests that further exploration of the compound could uncover additional biological activities .
Safety And Hazards
Orientations Futures
The future directions for this compound would depend on its applications. If it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety . If it’s useful as a chemical reactant, researchers could explore new reactions and synthesis methods involving this compound .
Propriétés
IUPAC Name |
propan-2-yl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-8(2)19-15(18)13-12(9(3)20-14(13)17)10-4-6-11(16)7-5-10/h4-8H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWQBRMAMOEYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

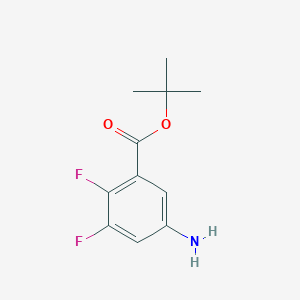
![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2871702.png)
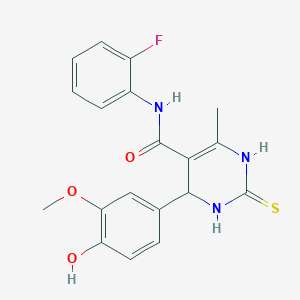
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)
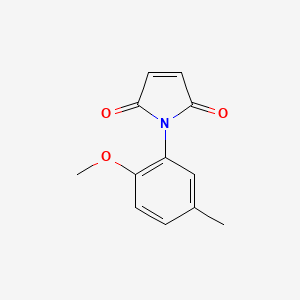
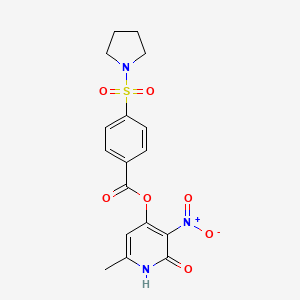
![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871714.png)
![2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2871718.png)
![5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2871720.png)
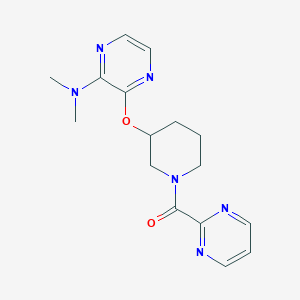
![N-(3-(dimethylamino)propyl)-2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2871722.png)